2-Chloro-4-(2-methoxypyridin-4-yl)aniline
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Overview
Description
2-Chloro-4-(2-methoxypyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a pyridinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-methoxypyridin-4-yl)aniline can be synthesized through several methods. One common approach involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method includes the preparation starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxypyridin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-4-(2-methoxypyridin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxypyridin-4-yl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-methoxypyridin-4-yl)aniline
- 2-Chloro-4-methoxypyridine
- 4-Chloro-N-(1-methylcyclohexyl)aniline
Uniqueness
2-Chloro-4-(2-methoxypyridin-4-yl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-4-(2-methoxypyridin-4-yl)aniline |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-7-9(4-5-15-12)8-2-3-11(14)10(13)6-8/h2-7H,14H2,1H3 |
InChI Key |
KEOQKEKBUQUGKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
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